molecular formula C12H10BClO2 B11877057 (2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid

(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B11877057
M. Wt: 232.47 g/mol
InChI Key: OMHVPCSULWQQQQ-UHFFFAOYSA-N
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Description

(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a biphenyl structure with a chlorine atom at the 2’ position and a boronic acid group at the 2 position, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-chloro-[1,1’-biphenyl]-2-yl halides. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods

Industrial production of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid often employs similar borylation techniques but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of more complex and diverse organic molecules .

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

[2-(2-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H

InChI Key

OMHVPCSULWQQQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=C2Cl)(O)O

Origin of Product

United States

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